
2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Descripción general
Descripción
“2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .
Molecular Structure Analysis
The molecular formula of “2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is C6H3F3N2O2 . The structure of the compound includes a pyrimidine ring with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 5-position .
Physical And Chemical Properties Analysis
“2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” is a solid compound with a melting point of 170-175 °C . It is slightly soluble in water .
Aplicaciones Científicas De Investigación
1. Agrochemical and Pharmaceutical Industries
- Application Summary: 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of these derivatives is in the protection of crops from pests .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that more than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Pharmaceutical Intermediate
- Application Summary: 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid is used as a pharmaceutical intermediate .
3. Synthesis of Trifluoromethylpyridines
- Application Summary: Trifluoromethylpyridine (TFMP) derivatives, including 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid, are used in the synthesis of active agrochemical and pharmaceutical ingredients .
- Methods of Application: The specific methods of application are not detailed in the source, but it mentions that more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
4. Intermediate for Crop-Protection Products
- Application Summary: 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid, is used as a chemical intermediate for the synthesis of several crop-protection products .
5. Synthesis of Fluorinated Organic Compounds
- Application Summary: 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid and its derivatives are used in the synthesis of fluorinated organic compounds. These compounds have found numerous applications in the agrochemical, pharmaceutical, and functional materials fields .
6. Synthesis of FDA-Approved Drugs
- Application Summary: 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid is used in the synthesis of FDA-approved drugs. This compound is incorporated into potential drug molecules for various diseases and disorders .
- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Direcciones Futuras
While specific future directions for “2-(trifluoromethyl)pyrimidine-5-carboxylic Acid” are not mentioned in the available resources, it’s worth noting that similar compounds have been studied for their antimicrobial activity . This suggests potential future research directions in exploring the biological activities of such compounds.
Propiedades
IUPAC Name |
2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)5-10-1-3(2-11-5)4(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLZXVNOHDUMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442047 | |
| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
CAS RN |
306960-77-0 | |
| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



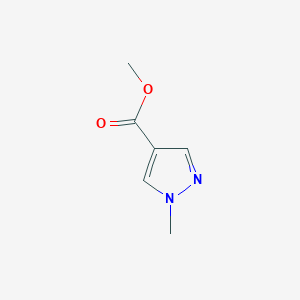
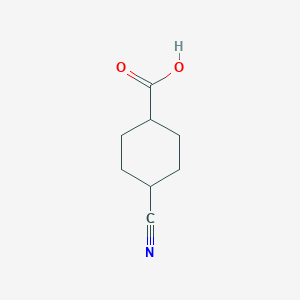
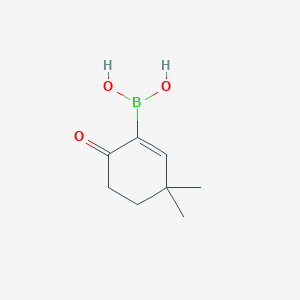
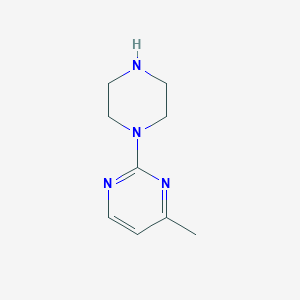
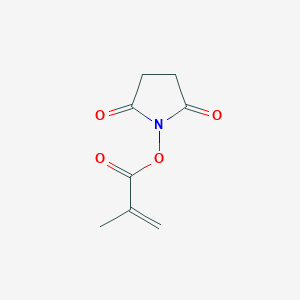
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)
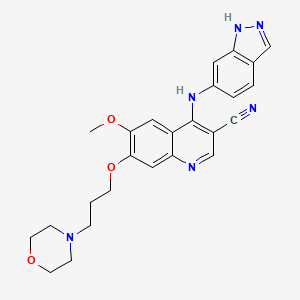
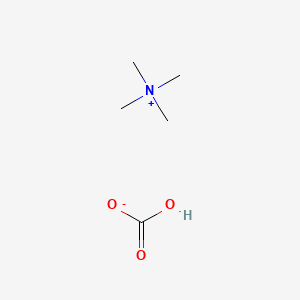
![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)
![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)